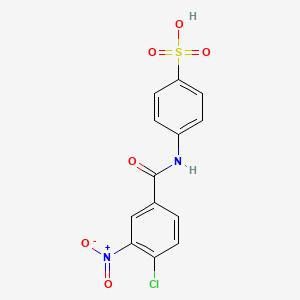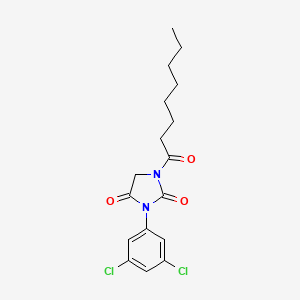![molecular formula C20H14N4O4S B14363213 2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole CAS No. 91709-03-4](/img/structure/B14363213.png)
2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole is a complex organic compound with a molecular formula of C20H14N4O4S. This compound is characterized by the presence of a benzimidazole core, a benzyl group, and a 2,4-dinitrophenyl sulfanyl moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of 2,4-Dinitrophenyl Sulfanyl Group: The final step involves the nucleophilic substitution of the benzimidazole derivative with 2,4-dinitrophenyl sulfanyl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced forms of the nitro groups to amines.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular functions.
類似化合物との比較
Similar Compounds
2-Benzyl-1H-benzimidazole: Lacks the 2,4-dinitrophenyl sulfanyl group.
2-[(2,4-Dinitrophenyl)sulfanyl]-1H-benzimidazole: Lacks the benzyl group.
1-[(2,4-Dinitrophenyl)sulfanyl]-1H-benzimidazole: Lacks the benzyl group and has a different substitution pattern.
Uniqueness
2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole is unique due to the presence of both the benzyl group and the 2,4-dinitrophenyl sulfanyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
91709-03-4 |
|---|---|
分子式 |
C20H14N4O4S |
分子量 |
406.4 g/mol |
IUPAC名 |
2-benzyl-1-(2,4-dinitrophenyl)sulfanylbenzimidazole |
InChI |
InChI=1S/C20H14N4O4S/c25-23(26)15-10-11-19(18(13-15)24(27)28)29-22-17-9-5-4-8-16(17)21-20(22)12-14-6-2-1-3-7-14/h1-11,13H,12H2 |
InChIキー |
SJYCOJDFNDPUSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2SC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide](/img/structure/B14363152.png)
![1-[2-(Phenylsulfanyl)ethenyl]piperidine](/img/structure/B14363166.png)
![2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane](/img/structure/B14363167.png)




![2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol](/img/structure/B14363207.png)
![8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B14363216.png)
![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)

